(s)-1,2-Diphenylethanol
Overview
Description
(S)-1,2-Diphenylethanol is an organic compound characterized by the presence of two phenyl groups attached to an ethanol backbone. This chiral molecule exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article. The compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1,2-Diphenylethanol can be synthesized through several methods. One common approach involves the reduction of benzoin using sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding the desired alcohol with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves catalytic hydrogenation of benzoin. This method utilizes a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is carried out under controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1,2-Diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzil or benzoin, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of 1,2-diphenylethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Benzil, benzoin.
Reduction: 1,2-Diphenylethane.
Substitution: Various halides and other substituted derivatives.
Scientific Research Applications
(S)-1,2-Diphenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1,2-Diphenylethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2-Diphenylethane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Benzoin: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity in oxidation and reduction reactions.
Benzil: An oxidized form of benzoin, with distinct chemical behavior.
Uniqueness: (S)-1,2-Diphenylethanol is unique due to its chiral nature and the presence of both phenyl groups and a hydroxyl group. This combination imparts specific reactivity and makes it valuable in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
(1S)-1,2-diphenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXVCNOKWAMIP-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362455 | |
Record name | (1S)-1,2-Diphenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5773-56-8 | |
Record name | 1,2-Diphenylethanol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005773568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1,2-Diphenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIPHENYLETHANOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV6YI1OG6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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